
3-(4-(Trifluoromethoxy)phenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Trifluoromethoxy)phenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethoxyphenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The trifluoromethoxy group is an electron-withdrawing substituent that can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of 4-(trifluoromethoxy)phenyl epoxide with a suitable base can lead to the formation of the oxetane ring .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized intermediates with increased reactivity.
Reduction: Ring-opened products.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(4-(Trifluoromethoxy)phenyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)oxetane involves its reactivity due to the strained oxetane ring and the electron-withdrawing trifluoromethoxy group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)oxetane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)oxetane: Contains a fluorine atom instead of the trifluoromethoxy group.
3-Phenyl-oxetane: Lacks the trifluoromethoxy substituent.
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)oxetane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-[4-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
Clé InChI |
MOGRVUUMZAIJRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


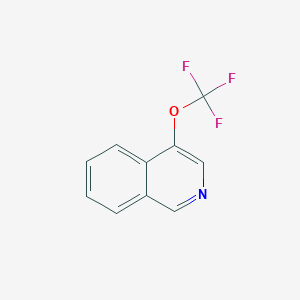
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)
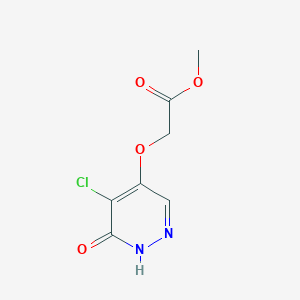
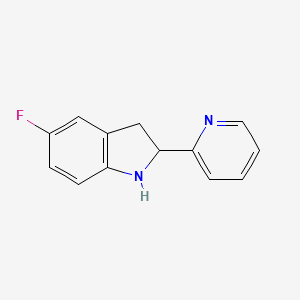
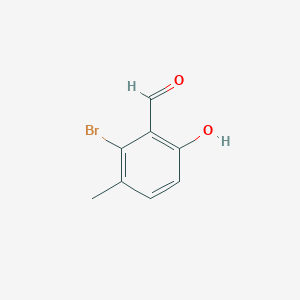
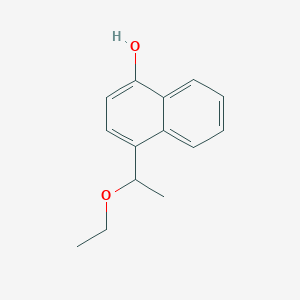

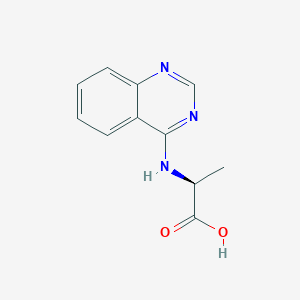


![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
